Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a chlorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-chlorobenzyl chloride with 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 4-chloro-1-((2-chlorobenzyl)oxy)-2-(trifluoromethyl)benzene
- 2-chlorobenzyl 1-methyl-1H-tetraazol-5-yl sulfide
Uniqueness
Methyl 1-(2-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the trifluoromethyl and chlorobenzyl groups, which impart distinct chemical properties and potential biological activities. Its pyrazole ring structure also contributes to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
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Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)9-7-19(18-11(9)13(15,16)17)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3 |
InChI Key |
WXBMCOHWPXMCOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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